2-Hydroxy-3-propylhexanoic acid
CAS No.:
Cat. No.: VC18213106
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18O3 |
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Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-hydroxy-3-propylhexanoic acid |
Standard InChI | InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Standard InChI Key | KWOSABRVKIUHQK-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CCC)C(C(=O)O)O |
Introduction
Structural Characteristics and Nomenclature
2-Hydroxy-3-propylhexanoic acid is a six-carbon carboxylic acid (hexanoic acid) featuring a hydroxyl (-OH) group at the second carbon and a propyl (-CH₂CH₂CH₃) substituent at the third carbon (Figure 1). Its IUPAC name derives from this substitution pattern, distinguishing it from related compounds such as 2-ethyl-3-propylhexanoic acid (CAS 58888-88-3) and 2-hydroxy-2-propylpentanoic acid (CID 313665) .
Molecular Formula and Weight
The molecular formula is C₉H₁₈O₃, with a calculated molecular weight of 174.24 g/mol. This aligns closely with propyl 2-hydroxyhexanoate (C₉H₁₈O₃, 174.237 g/mol) , though the latter is an ester derivative.
Stereochemical Considerations
While no chiral centers are explicitly reported for 2-hydroxy-3-propylhexanoic acid, synthetic routes for analogous 2-hydroxy propanoic acids emphasize enantiopurity. For example, the patent US20160102042A1 achieved >99% enantiomeric excess (ee) for 3-aryl-2-hydroxy propanoic acids via stereoselective alkylation . Such methodologies could theoretically apply to this compound if asymmetric synthesis is required.
Synthetic Pathways and Methodological Insights
Inspiration from Patented Protocols
The synthesis of 3-aryl-2-hydroxy propanoic acids provides a template for potential routes:
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O-Alkylation: Starting materials like tyrosine derivatives undergo selective alkylation using bases (e.g., NaOH) and alkyl halides.
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Diazotization and Dialkylation: Intermediate diazonium salts are treated with excess alkylating agents to install substituents.
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Esterification/Hydrolysis: Final steps may involve ester formation (e.g., isopropyl esters) followed by hydrolysis to yield the free acid.
For 2-hydroxy-3-propylhexanoic acid, a similar approach could employ hexanoic acid precursors with appropriate protecting groups to direct regioselective hydroxylation and propylation.
Physicochemical Properties and Computational Predictions
Estimated Properties
Spectroscopic Data
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IR: Expected O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
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NMR: Methyl protons (δ 0.8–1.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm), carboxylic proton (δ 10–12 ppm).
Toxicological Profiling via Read-Across
Hepatotoxicity Risks
Valproic acid analogs, such as 2-ethylhexanoic acid, induce hepatotoxicity in rats at doses ≥200 mg/kg/day . Structural similarities (branched alkyl chains) suggest 2-hydroxy-3-propylhexanoic acid may share metabolic pathways involving β-oxidation disruptions.
Developmental Toxicity
Skeletal abnormalities observed in valproic acid analogs (e.g., 2-propylhexanoic acid) at 100 mg/kg/day highlight potential risks. A conservative no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day is proposed pending experimental validation.
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